3-[4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine
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Overview
Description
3-[4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine is a complex organic compound characterized by its unique structure, which includes a tetrahydronaphthalene moiety, a piperazine ring, and a trifluoromethyl-substituted pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine typically involves multiple steps. One common approach starts with the preparation of the tetrahydronaphthalene-2-sulfonyl chloride, which is then reacted with piperazine to form the intermediate 4-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperazine. This intermediate is subsequently reacted with 3,6-dichloropyridazine in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-[4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-substituted piperazines and pyridazines, such as:
- 3-[4-(Naphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine
- 3-[4-(Benzene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine
Uniqueness
The uniqueness of 3-[4-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine lies in its specific structural features, such as the tetrahydronaphthalene moiety and the trifluoromethyl group, which confer distinct chemical and biological properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N4O2S/c20-19(21,22)17-7-8-18(24-23-17)25-9-11-26(12-10-25)29(27,28)16-6-5-14-3-1-2-4-15(14)13-16/h5-8,13H,1-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXQKLHCGMEMCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=NN=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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